HCoV-229E-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

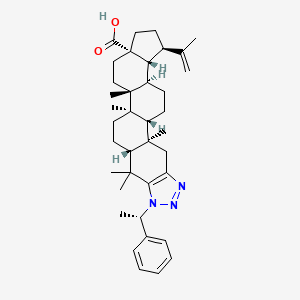

IUPAC Name |

(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-7-[(1S)-1-phenylethyl]-20-prop-1-en-2-yl-5,6,7-triazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-diene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O2/c1-23(2)26-16-19-38(33(42)43)21-20-36(7)27(31(26)38)14-15-30-35(6)22-28-32(34(4,5)29(35)17-18-37(30,36)8)41(40-39-28)24(3)25-12-10-9-11-13-25/h9-13,24,26-27,29-31H,1,14-22H2,2-8H3,(H,42,43)/t24-,26-,27+,29-,30+,31+,35-,36+,37+,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXBHSQNTXTMLG-UWJDILLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=C(CC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C3=C(C[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HCoV-229E-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human coronavirus 229E (HCoV-229E) is a prevalent cause of the common cold and can lead to more severe respiratory infections in vulnerable populations. The discovery of novel antiviral agents is crucial for managing HCoV-229E and potentially other coronavirus infections. This technical guide provides an in-depth overview of HCoV-229E-IN-1, a potent inhibitor of HCoV-229E replication. It details the discovery, synthesis, mechanism of action, and experimental protocols for the evaluation of this compound and its analogs. This compound, a 1,2,3-triazolo-fused betulonic acid derivative, has been identified as a promising lead compound that targets the viral non-structural protein 15 (nsp15), an endoribonuclease (EndoU) essential for viral replication and immune evasion. This document serves as a comprehensive resource for researchers in the field of antiviral drug discovery and development.

Discovery of this compound

This compound, also referred to as compound 5h , was identified through the exploration of betulonic acid derivatives as potential antiviral agents. The research, published by Stevaert A, et al. in the Journal of Medicinal Chemistry in 2021, described the synthesis and structure-activity relationship (SAR) of a series of 1,2,3-triazolo-fused betulonic acid compounds.[1][2] This investigation led to the discovery of this compound as a potent inhibitor of HCoV-229E replication in cell-based assays.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a "triazolization" method, a multi-component reaction starting from the naturally available triterpenoid, betulin. The general synthetic scheme involves the oxidation of betulin to betulonic acid, followed by the formation of the 1,2,3-triazole ring.

General Synthesis Scheme

The synthesis of 1,2,3-triazole-fused betulonic acid derivatives commences with the Jones oxidation of betulin to yield betulonic acid.[3] Subsequently, a one-pot, three-component "triazolization" reaction is employed, reacting betulonic acid with a primary amine and an azide.[3][4]

Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound and its analogs were evaluated against HCoV-229E in human embryonic lung (HEL) fibroblast cells. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) were determined using cytopathic effect (CPE) reduction and MTS assays.

| Compound | Modification | EC50 (µM) [CPE] | EC50 (µM) [MTS] | CC50 (µM) [MTS] | SI (MTS) |

| This compound (5h) | - | 0.6 | 0.65 | >100 | >154 |

| 5a | R = Phenyl | 2.5 | 3.1 | >100 | >32 |

| 5b | R = 4-Fluorophenyl | 1.8 | 2.2 | >100 | >45 |

| 5c | R = 4-Chlorophenyl | 1.5 | 1.9 | >100 | >53 |

| 5g | R = 2-Naphthyl | 0.9 | 1.1 | >100 | >91 |

Mechanism of Action: Targeting nsp15 Endoribonuclease

This compound exerts its antiviral effect by targeting the viral non-structural protein 15 (nsp15), a hexameric endoribonuclease (EndoU).[1][2] Nsp15 plays a critical role in the viral life cycle by processing viral RNA and helping the virus evade the host's innate immune response.[5][6]

This compound is believed to bind to a druggable pocket at the interface between two nsp15 monomers within the hexameric structure. This binding interferes with the endoribonuclease activity of nsp15, thereby inhibiting viral RNA synthesis.[1][2] This mechanism was corroborated by resistance studies, which identified mutations in the N-terminal region of nsp15 in viruses that became resistant to the compound.[1] Furthermore, treatment with this compound was shown to prevent the formation of double-stranded RNA (dsRNA) intermediates, which are a hallmark of coronavirus RNA synthesis.[7]

Experimental Protocols

Synthesis of this compound (Compound 5h)

Step 1: Oxidation of Betulin to Betulonic Acid

-

Betulin is dissolved in acetone.

-

Jones reagent is added dropwise at room temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The product, betulonic acid, is isolated and purified by column chromatography.[3]

Step 2: Triazolization to form this compound

-

Betulonic acid, a primary amine (e.g., 4-aminobenzonitrile for compound 5h), and an azide (e.g., 4-nitrophenyl azide) are combined in a suitable solvent such as toluene.[3][4]

-

The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).[3][4]

-

The resulting 1,2,3-triazolo-fused betulonic acid derivative (this compound) is purified by column chromatography.[3][4]

Antiviral Assays

5.2.1. Cytopathic Effect (CPE) Reduction Assay

-

Human embryonic lung (HEL) cells are seeded in 96-well plates.[1]

-

The cells are infected with HCoV-229E in the presence of serial dilutions of the test compound.

-

After an incubation period (typically 3-5 days), the viral cytopathic effect is visually scored under a microscope.[1]

-

The EC50 value is calculated as the compound concentration that reduces the CPE by 50%.[1]

5.2.2. MTS Assay

-

This assay is performed in parallel with the CPE assay to quantify cell viability.

-

After the incubation period, MTS reagent is added to the wells.

-

The absorbance is measured to determine the number of viable cells.

-

The EC50 (protection from virus-induced cell death) and CC50 (compound cytotoxicity in uninfected cells) are calculated.[1]

dsRNA Immunofluorescence Staining

-

Human bronchial epithelial (16HBE) cells are seeded on coverslips.

-

Cells are infected with HCoV-229E and treated with this compound or a vehicle control.

-

At a specific time post-infection (e.g., 16 hours), cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody specific for dsRNA, followed by a fluorescently labeled secondary antibody.[8][9]

-

Nuclei are counterstained with DAPI.

-

The coverslips are mounted and imaged using a fluorescence microscope to visualize the presence and localization of dsRNA.[8][9]

Conclusion

This compound represents a significant advancement in the development of inhibitors for HCoV-229E. Its novel mechanism of action, targeting the viral nsp15 endoribonuclease, presents a new avenue for antiviral drug design. The detailed synthetic route and experimental protocols provided in this guide offer a solid foundation for further research, including lead optimization to enhance potency and broaden the antiviral spectrum to other coronaviruses. The promising in vitro activity and low cytotoxicity of this compound make it a compelling candidate for further preclinical development.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments [mdpi.com]

- 3. Synthesis and Investigation of Biological Activity of a Number of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Reversible and irreversible inhibitors of coronavirus Nsp15 endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Identification and Validation of HCoV-229E Main Protease (Mpro) as an Antiviral Target

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Human coronavirus 229E (HCoV-229E), a common cause of upper respiratory infections, relies on a chymotrypsin-like main protease (Mpro or 3CLpro) for its replication. This enzyme is essential for processing viral polyproteins into functional units, making it a prime target for antiviral therapeutics. This guide details the methodologies for identifying and validating HCoV-229E Mpro as a drug target, using the potent inhibitor PF-07321332 (a component of the COVID-19 therapeutic Paxlovid) as a case study. We provide a comprehensive overview of the experimental workflows, from target identification logic to detailed validation protocols and data presentation.

Target Identification Rationale

The identification of a viable antiviral target hinges on several key criteria: the target must be essential for viral replication, and it should be conserved across related viruses yet distinct from host proteins to minimize off-target effects and toxicity. The HCoV-229E Main Protease (Mpro) meets these criteria decisively.

-

Essential Role: Mpro is a cysteine protease that mediates the cleavage of the large viral polyproteins (pp1a and pp1ab) at multiple specific sites.[1] This processing is an indispensable step in generating the non-structural proteins that form the viral replication and transcription complex.[1] Inhibition of Mpro activity effectively halts the viral life cycle.[1]

-

Conservation and Specificity: The Mpro substrate-binding site is highly conserved among coronaviruses, suggesting that an effective inhibitor could have broad-spectrum activity.[2][3] Importantly, there are no known human proteases with similar cleavage specificity, which presents a wide therapeutic window and reduces the likelihood of host-related side effects.[1]

This rationale positions Mpro as a high-value target for the development of HCoV-229E inhibitors. The logical workflow for its identification and validation is outlined below.

Caption: Workflow for HCoV-229E Mpro target identification and validation.

Target Validation: Experimental Protocols & Data

Validation confirms that inhibiting the target protein produces the desired antiviral effect. This involves a multi-step process including biochemical assays, direct binding studies, and cell-based viral replication assays.

Recombinant HCoV-229E Mpro Expression and Purification

The foundation of in vitro validation is the production of pure, active Mpro.

Protocol:

-

Gene Synthesis & Cloning: The gene for HCoV-229E Mpro is commercially synthesized with codon optimization for E. coli expression. It is then cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal 6x-His tag for purification.[4]

-

Protein Expression: The plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta DE3). Cultures are grown in LB medium to an OD600 of 0.6-0.8 at 37°C. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a reduced temperature (e.g., 16-20°C) overnight to enhance protein solubility.[4]

-

Lysis and Purification: Cells are harvested by centrifugation and lysed. The His-tagged Mpro is purified from the clarified lysate using a nickel-affinity chromatography column (e.g., HisTrap HP).[5]

-

Tag Removal and Final Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease). The tagless Mpro is further purified by size-exclusion chromatography to ensure high purity and proper folding.[4]

Validation 1: Enzymatic Activity and Inhibition (FRET Assay)

A Fluorescence Resonance Energy Transfer (FRET) assay is used to measure the catalytic activity of Mpro and quantify the potency of inhibitors. The assay relies on a synthetic peptide substrate that mimics the Mpro cleavage site, flanked by a fluorophore and a quencher. Cleavage of the substrate separates the pair, resulting in a measurable increase in fluorescence.[3][6]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[7]

-

HCoV-229E Mpro: Diluted in assay buffer to a final concentration of ~0.15 µM.[7]

-

FRET Substrate: A fluorogenic substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2) is diluted in assay buffer to a final concentration of 20 µM.[1]

-

Inhibitor (PF-07321332): A serial dilution series is prepared in DMSO and then diluted in assay buffer.

-

-

Assay Procedure (96-well format):

-

Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate reader. The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.

Caption: Mechanism of the Mpro FRET-based inhibition assay.

Validation 2: Direct Target Engagement

Confirming that the inhibitor physically binds to the target protein is a critical validation step. This can be achieved through methods like X-ray crystallography or Thermal Shift Assays (TSA).

Protocol 1: Co-crystallography

-

Complex Formation: Purified HCoV-229E Mpro (~10 mg/mL) is incubated with a 3-fold molar excess of PF-07321332 on ice for 30 minutes.[4]

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using vapor diffusion methods. For the HCoV-229E Mpro:PF-07321332 complex, crystals can be grown in conditions containing 0.1 M BICINE pH 8.5, 10% v/v 2-Propanol, and 30% w/v PEG 1500.[4]

-

Data Collection and Structure Determination: Crystals are cryo-cooled and X-ray diffraction data are collected. The resulting electron density map confirms the presence of the inhibitor in the active site of the Mpro, showing a covalent bond between the inhibitor's nitrile warhead and the catalytic Cys144 residue.[4]

Protocol 2: Thermal Shift Assay (TSA)

-

Reagent Preparation:

-

Protein Solution: Purified Mpro is diluted to 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Fluorescent Dye: A hydrophobic-sensitive dye (e.g., SYPRO Orange) is diluted to a 2x final concentration.[8]

-

Inhibitor: A range of concentrations of PF-07321332 is prepared.

-

-

Assay Setup (96-well qPCR plate):

-

Mix the protein solution with the SYPRO Orange dye.

-

Aliquot the mixture into the wells.

-

Add the inhibitor dilutions to the respective wells.

-

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal ramp, increasing the temperature from 25°C to 95°C at a rate of 1°C/min.[9] Monitor fluorescence at each temperature interval.

-

Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. The melting temperature (Tm) is the midpoint of this transition. A positive shift in Tm in the presence of the inhibitor indicates that the ligand has bound to and stabilized the protein.[10]

Validation 3: Cell-Based Antiviral Efficacy (CPE Assay)

The final validation step is to demonstrate that the inhibitor can block viral replication in a relevant host cell model. A cytopathic effect (CPE) inhibition assay measures the ability of a compound to protect cells from virus-induced death.[11][12]

Protocol:

-

Cell Seeding: Seed a permissive cell line (e.g., MRC-5 human lung fibroblasts) into a 96-well plate at a density that forms a confluent monolayer after 24 hours.[11][13]

-

Compound Treatment and Infection:

-

Remove the growth medium from the cells.

-

Add serial dilutions of the inhibitor (e.g., PF-07321332) prepared in a low-serum infection medium.

-

Infect the cells with HCoV-229E at a predetermined multiplicity of infection (MOI) that causes complete CPE in 3-5 days.[11]

-

Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

-

Incubation: Incubate the plate at 33-35°C in a 5% CO2 incubator for 3-5 days, until the virus control wells show 90-100% CPE.[11]

-

Quantification of Cell Viability:

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. The 50% effective concentration (EC50) is determined by fitting the data to a dose-response curve. A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC50).

Summary of Quantitative Data

The following table summarizes the antiviral activity data for PF-07321332 against HCoV-229E and other coronaviruses, demonstrating its potent and broad-spectrum activity.

| Inhibitor | Virus | Assay Type | Cell Line | Potency (EC90) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| PF-07321332 | HCoV-229E | CPE | Various | 620 nM | >100 µM | >161 | [14] |

| PF-07321332 | SARS-CoV-1 | CPE | Various | 317 nM | >100 µM | >315 | [14] |

| PF-07321332 | MERS-CoV | CPE | Various | 351 nM | >100 µM | >284 | [14] |

| PF-07321332 | SARS-CoV-2 | CPE | dNHBE | 181 nM | >100 µM | >552 | [14] |

Note: EC90 is the concentration required to inhibit 90% of the viral cytopathic effect. The Selectivity Index (SI) is calculated as CC50/EC90.

Conclusion

The HCoV-229E main protease is a well-validated target for antiviral drug discovery. The systematic approach outlined in this guide—combining bioinformatic analysis, recombinant protein biochemistry, direct binding studies, and cell-based virology—provides a robust framework for target validation. Data from enzymatic and cellular assays, along with high-resolution structural information, confirm that inhibitors like PF-07321332 can potently and specifically inhibit Mpro activity, leading to a powerful antiviral effect. These methodologies are foundational for the continued development of pan-coronavirus therapeutics.

References

- 1. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural basis of main proteases of HCoV-229E bound to inhibitor PF-07304814 and PF-07321332 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zhb.uni-luebeck.de [zhb.uni-luebeck.de]

- 6. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

- 7. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 10. proteos.com [proteos.com]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cytopathic Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. medrxiv.org [medrxiv.org]

In Vitro Antiviral Activity of HCoV-229E Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro antiviral activity of inhibitors against Human Coronavirus 229E (HCoV-229E), a common cause of upper respiratory tract infections.[1][2][3] The data and protocols presented are compiled from various studies and are intended to serve as a valuable resource for the research and development of effective antiviral therapies.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro efficacy of various compounds against HCoV-229E. These compounds include direct-acting antivirals and host-targeting agents.

Table 1: Antiviral Activity and Cytotoxicity of Selected Compounds against HCoV-229E

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Remdesivir (GS-5734) | Not Specified | Submicromolar | Not Specified | Not Specified | [4] |

| Compound 3 | Not Specified | 0.05 | Not Specified | 16 | [5] |

| Compound 2 | Not Specified | 0.1 | Not Specified | 5 | [5] |

| (+)-miliusol | Huh-7 | 1.15 | Not Specified | Not Specified | [5] |

| Pba | Huh-7 | 0.1 | >4.4 | 44 | [6] |

| Chloroquine | Not Specified | High Concentration | Not Specified | Not Specified | [4] |

| Cyclosporine A | Not Specified | 3.0 | >87 | >29 | [7] |

Table 2: Efficacy of Lactoferrin against Various Human Coronaviruses

| Compound | Virus | Cell Line | EC50 (µg/ml) | Reference |

| Bovine Lactoferrin (BLF) | HCoV-229E | MRC-5 | 11.2 - 37.9 | [8] |

| Human Lactoferrin (HLF) | HCoV-229E | MRC-5 | 35.7 - 117.9 | [8] |

| Bovine Lactoferrin (BLF) | HCoV-NL63 | Vero E6 | 11.2 - 37.9 | [8] |

| Human Lactoferrin (HLF) | HCoV-NL63 | Vero E6 | 35.7 - 117.9 | [8] |

| Bovine Lactoferrin (BLF) | HCoV-OC43 | RD | 11.2 - 37.9 | [8] |

| Human Lactoferrin (HLF) | HCoV-OC43 | RD | 35.7 - 117.9 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro antiviral assays. Below are protocols adapted from the cited literature for the propagation and titration of HCoV-229E and the evaluation of antiviral compounds.

2.1. Cell Lines and Virus Propagation

-

Permissive Cell Lines: HCoV-229E can be propagated in various cell lines, including human lung fibroblast cells like MRC-5 and L-132, as well as Huh-7 cells.[2][9][10]

-

Culture Conditions: Cells are typically cultured in appropriate media, such as alpha-MEM, supplemented with 10% (v/v) fetal bovine serum (FBS) and incubated at 37°C in a humidified atmosphere with 5% CO2.[10] For virus propagation, the FBS concentration is often reduced to 2%.[9]

-

Virus Inoculation: Confluent or near-confluent cell monolayers are infected with HCoV-229E at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.[2][9]

-

Incubation: After a 1-hour adsorption period, the inoculum is removed, and fresh medium is added.[2] Infected cultures are then incubated at temperatures ranging from 33°C to 37°C.[9] Replication of HCoV-229E can be more efficient at 33°C, which mimics the temperature of the upper airway.[9]

-

Virus Harvest: The virus is harvested when significant cytopathic effect (CPE) is observed, typically 3-7 days post-infection.[2]

2.2. Antiviral Activity Assays

-

Cytopathic Effect (CPE) Reduction Assay: This assay is commonly used to determine the 50% effective concentration (EC50) of an antiviral compound.

-

Seed permissive cells in 96-well plates.

-

Once confluent, infect the cells with HCoV-229E in the presence of serial dilutions of the test compound.

-

Incubate the plates for several days and then assess the CPE in each well.

-

The EC50 is calculated as the compound concentration that reduces the CPE by 50% compared to the virus control.[8]

-

-

Viral Yield Reduction (VYR) Assay: This assay quantifies the reduction in infectious virus production.

-

Infect cells with HCoV-229E and treat with the test compound as described above.

-

At a specific time point post-infection (e.g., 48 hours), collect the cell culture supernatant.

-

Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.[8]

-

The IC50 is the concentration of the compound that inhibits viral production by 50%.[5]

-

-

Plaque Assay: This method is used for quantifying infectious virus particles.

-

Seed permissive cells in 6-well or 12-well plates.

-

Infect confluent monolayers with serial dilutions of the virus-containing sample.

-

After adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate for several days until plaques (zones of cell death) are visible.

-

Fix and stain the cells to visualize and count the plaques.[9]

-

-

Indirect Immunoperoxidase Assay (IPA) for Titration: This technique is an alternative to the plaque assay for viruses that do not produce clear plaques.

-

Inoculate susceptible cells in a 96-well plate with serial dilutions of the virus sample.

-

After incubation, fix the cells and use a specific primary antibody against a viral antigen (e.g., nucleocapsid protein).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colored product in the presence of the enzyme.

-

The viral titer is expressed as the Tissue Culture Infectious Dose 50 (TCID50), which is the dilution that infects 50% of the wells.[10][11]

-

2.3. Cytotoxicity Assay

-

MTS/MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the 50% cytotoxic concentration (CC50) of a compound.

-

Incubate uninfected cells with various concentrations of the test compound for the same duration as the antiviral assay.

-

Add the MTS or MTT reagent to the wells.

-

Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.

-

The CC50 is the compound concentration that reduces cell viability by 50%.[6]

-

Signaling Pathways and Experimental Workflows

3.1. HCoV-229E Entry and Replication Cycle

The following diagram illustrates the key steps in the HCoV-229E lifecycle, which are potential targets for antiviral intervention. HCoV-229E enters host cells by binding of its spike (S) protein to the aminopeptidase N (APN) receptor.[1][4][12] Following receptor binding, the S protein is cleaved by host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosome, which facilitates the fusion of the viral and cellular membranes.[4]

Caption: HCoV-229E lifecycle and points of antiviral inhibition.

3.2. Host Signaling Pathways Modulated by HCoV-229E Infection

HCoV-229E infection can modulate several host signaling pathways to facilitate its replication and evade the host immune response. For example, activation of the ERK and p38 MAP kinase pathways has been observed in cells infected with HCoV-229E.[4] The virus has also been shown to attenuate the activity of the transcription factor NF-κB.[4]

Caption: Modulation of host signaling by HCoV-229E.

3.3. General Workflow for In Vitro Antiviral Screening

The following diagram outlines a typical workflow for screening and characterizing antiviral compounds against HCoV-229E in vitro.

Caption: A streamlined workflow for antiviral drug discovery.

References

- 1. Human coronavirus 229E - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The in vitro antiviral activity of lactoferrin against common human coronaviruses and SARS-CoV-2 is mediated by targeting the heparan sulfate co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. The human coronavirus HCoV-229E S-protein structure and receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

HCoV-229E-IN-1 effect on viral replication cycle

An In-depth Technical Guide on the Effect of HCoV-229E-IN-1 on the Viral Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus 229E (HCoV-229E) is an alphacoronavirus responsible for a significant proportion of common colds. While typically causing mild upper respiratory tract infections, it can lead to more severe outcomes in immunocompromised individuals and the elderly. The viral replication cycle of HCoV-229E presents multiple targets for antiviral intervention. This document provides a detailed technical overview of a novel inhibitor, this compound (also identified as compound 5h), and its impact on the HCoV-229E replication cycle. Recent studies have identified this compound as a potent inhibitor, targeting a key viral enzyme essential for replication and immune evasion.

Mechanism of Action of this compound

This compound has been identified as a potent inhibitor of HCoV-229E replication.[1] Its mechanism of action is centered on the inhibition of the viral non-structural protein 15 (nsp15), a nidoviral RNA uridylate-specific endoribonuclease (NendoU). This enzyme is a critical component of the viral replication-transcription complex (RTC).

The nsp15 endoribonuclease is thought to play a crucial role in the viral life cycle by cleaving viral RNA to evade host innate immune responses, specifically by preventing the activation of pattern recognition receptors that detect double-stranded RNA (dsRNA), a hallmark of viral replication. By inhibiting nsp15, this compound disrupts a key process in viral RNA synthesis and processing. This leads to the accumulation of viral dsRNA, which can trigger a host antiviral response.[2][3][4][5]

Experimental evidence demonstrates that this compound acts at an early stage of viral RNA synthesis, post-entry into the host cell.[3][5] Treatment with the inhibitor leads to a significant reduction in the formation of dsRNA intermediates, a critical step in the coronavirus replication process.[1][5] Furthermore, resistance to this compound has been mapped to mutations in the N-terminal region of nsp15, providing strong evidence that this protein is the direct target of the inhibitor.[2][3][4]

Quantitative Data

The antiviral activity of this compound has been quantified using various cell-based assays. The following tables summarize the key quantitative data for this compound and its analogs.

| Compound | Antiviral Activity (EC50 in µM) - MTS Assay | Antiviral Activity (EC50 in µM) - CPE Assay | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (5h) | 0.65 | 0.6 | >40 | >76 |

| Analog 5g | Not specified | 0.8 | 25 | 31 |

| Analog 5n | Not specified | 1.1 | 30 | 27 |

Table 1: Antiviral activity and cytotoxicity of this compound (5h) and selected analogs against HCoV-229E in human embryonic lung (HEL) cells.[3]

| Compound | EC99 (µM) for Wild-Type HCoV-229E | EC99 (µM) for K60R nsp15 Mutant | EC99 (µM) for T66I nsp15 Mutant |

| This compound (5h) | 2.9 | >40 | >40 |

Table 2: Shift in antiviral activity of this compound (5h) against resistant HCoV-229E mutants, demonstrating the role of nsp15 as the target.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the antiviral effect of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Line: Human embryonic lung (HEL) cells.

-

Procedure:

-

Seed HEL cells in 96-well plates and incubate until they form a semi-confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Immediately infect the cells with HCoV-229E at a specific Multiplicity of Infection (MOI).

-

Incubate the plates at 35°C in a humidified incubator with 5% CO2.

-

After the incubation period (typically 3-5 days, when CPE is visible in the virus control wells), visually score the cytopathic effect in each well under a microscope.

-

The EC50 value is calculated as the compound concentration that reduces the viral CPE by 50%.

-

MTS Cell Viability Assay

This colorimetric assay provides a quantitative measure of cell viability, which is used to determine both the antiviral effect and the cytotoxicity of the compound.

-

Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Procedure:

-

Follow the same initial steps as the CPE reduction assay for both virus-infected and mock-infected (for cytotoxicity) plates.

-

At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Measure the absorbance at 490 nm using a microplate reader.

-

For antiviral activity (EC50), calculate the concentration of the compound that results in 50% protection of cells from virus-induced death.

-

For cytotoxicity (CC50), calculate the concentration of the compound that reduces the viability of mock-infected cells by 50%.

-

dsRNA Immunofluorescence Staining

This assay visualizes the effect of the inhibitor on the formation of double-stranded RNA (dsRNA), a key intermediate in the viral replication process.

-

Cell Line: Human bronchial epithelial (16HBE) cells.

-

Antibody: Anti-dsRNA monoclonal antibody.

-

Procedure:

-

Grow 16HBE cells on coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., at 12 µM) or a control compound.

-

Infect the cells with HCoV-229E.

-

At 24 hours post-infection, fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Incubate the cells with the primary anti-dsRNA antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in the green fluorescence signal (dsRNA) in treated cells compared to the untreated infected cells indicates inhibition of viral RNA synthesis.[2][5]

-

Generation and Analysis of Resistant Virus Mutants

This experiment is crucial for identifying the viral target of an inhibitor.

-

Procedure:

-

Perform serial passages of HCoV-229E in the presence of increasing, sub-optimal concentrations of this compound.

-

After several passages, isolate the virus population that shows reduced susceptibility to the inhibitor.

-

Extract viral RNA from the resistant population and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific target genes (like nsp15).

-

Sequence the amplified DNA to identify mutations that are present in the resistant virus but not in the wild-type virus.

-

Confirm that the identified mutations confer resistance by introducing them into a wild-type infectious clone of the virus using reverse genetics and then testing the susceptibility of the resulting mutant virus to the inhibitor.[3][4]

-

Visualizations

The following diagrams illustrate the HCoV-229E replication cycle, the proposed mechanism of action for this compound, and a typical experimental workflow for its evaluation.

Caption: The replication cycle of HCoV-229E within a host cell.

References

Unraveling the Molecular Siege: A Technical Guide to the Interaction of HCoV-229E-IN-1 with Viral Enzymes

For Immediate Release

Shanghai, China – November 7, 2025 – In the ongoing battle against respiratory viruses, understanding the precise mechanisms of antiviral compounds is paramount for the development of effective therapeutics. This technical guide provides a comprehensive overview of the interaction between HCoV-229E-IN-1, a potent inhibitor of Human Coronavirus 229E (HCoV-229E), and the viral enzymatic machinery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral discovery.

Human Coronavirus 229E is a common causative agent of mild upper respiratory tract infections, commonly known as the common cold.[1][2][3] However, in vulnerable populations such as infants, the elderly, and immunocompromised individuals, it can lead to more severe lower respiratory tract infections.[3] The viral replication cycle is critically dependent on a suite of viral enzymes that are essential for polyprotein processing, RNA synthesis, and viral propagation. These enzymes represent key targets for antiviral intervention.

This compound: A Potent Inhibitor of Viral Replication

This compound has demonstrated significant efficacy in inhibiting the replication of HCoV-229E in cell-based assays. Quantitative analysis has established its potent antiviral activity, as summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| EC50 | MTS cells | 0.65 μM | [4] |

| EC50 | CPE cells | 0.60 μM | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action: Targeting the Heart of Viral Replication

Experimental evidence indicates that this compound exerts its antiviral effect by disrupting viral RNA synthesis. Studies have shown that treatment with this compound leads to the complete prevention of double-stranded RNA (dsRNA) intermediates, which are essential products of coronavirus RNA replication.[4] This strongly suggests that the inhibitor targets one or more of the core enzymatic components of the viral replication and transcription complex (RTC).

The primary viral enzymes involved in HCoV-229E RNA synthesis include:

-

RNA-dependent RNA polymerase (RdRp or nsp12): The central enzyme responsible for replicating the viral RNA genome and transcribing subgenomic RNAs.[5]

-

Helicase (nsp13): An essential enzyme that unwinds RNA duplexes, a critical step for both replication and transcription.[6][7]

The observed inhibition of dsRNA formation by this compound points to a direct or indirect interaction with these key viral enzymes.

Experimental Protocols for Characterizing Inhibitor-Enzyme Interactions

To elucidate the precise molecular target and mechanism of action of this compound, a series of biochemical and cell-based assays are typically employed. The following are detailed methodologies for key experiments.

Main Protease (Mpro/3CLpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to identify inhibitors of the viral main protease, which is crucial for processing the viral polyprotein.

Principle: A fluorogenic substrate containing a cleavage site for the protease is used. The substrate has a donor and a quencher molecule in close proximity. When the substrate is intact, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.

Protocol:

-

Reagents:

-

Recombinant HCoV-229E Main Protease (Mpro).

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA).

-

Test compound (this compound) at various concentrations.

-

Positive control inhibitor (e.g., GC376).

-

DMSO (for compound dilution).

-

-

Procedure:

-

In a 384-well plate, add 1 µL of HCoV-229E Mpro (final concentration 200 nM) to each well.

-

Add 1 µL of the test compound (this compound) at various concentrations or control to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 18 µL of the FRET substrate (final concentration 20 µM).

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

-

Helicase Activity Assay (Duplex Unwinding)

This assay measures the ability of the viral helicase to unwind a double-stranded nucleic acid substrate.

Principle: A radiolabeled or fluorescently labeled RNA or DNA duplex substrate is used. The helicase, in the presence of ATP, unwinds the duplex, releasing a single-stranded labeled oligonucleotide. The unwound single-stranded product can be separated from the double-stranded substrate by native polyacrylamide gel electrophoresis (PAGE) and quantified.

Protocol:

-

Reagents:

-

Recombinant HCoV-229E Helicase (nsp13).

-

Labeled partial-duplex RNA or DNA substrate.

-

Assay buffer (e.g., 25 mM MOPS-NaOH pH 7.0, 5 mM MgCl2, 2 mM DTT, 50 mM NaCl, 5% glycerol).

-

ATP.

-

Test compound (this compound) at various concentrations.

-

Positive control inhibitor (e.g., a known helicase inhibitor).

-

Stop buffer (e.g., 50 mM EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, helicase, and the test compound at various concentrations.

-

Pre-incubate the mixtures at 37°C for 15 minutes.

-

Initiate the unwinding reaction by adding the labeled duplex substrate and ATP (final concentration ~2 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Separate the reaction products on a native polyacrylamide gel.

-

Visualize and quantify the amount of unwound single-stranded product using a phosphorimager or fluorescence scanner.

-

Calculate the percentage of inhibition and determine the IC50 value.[6]

-

Visualizing the Inhibition Pathway

To conceptualize the potential points of intervention for this compound within the viral replication cycle, the following diagrams illustrate the logical workflow of viral RNA synthesis and the proposed inhibitory step.

Caption: Proposed inhibition point of this compound in the HCoV-229E replication cycle.

Caption: Logical workflow of HCoV-229E RNA synthesis and the inhibitory effect of this compound.

Future Directions

The potent anti-replicative activity of this compound and its targeted disruption of viral RNA synthesis underscore its potential as a lead compound for the development of broad-spectrum coronavirus inhibitors. Further detailed biochemical and structural studies are warranted to precisely identify the viral enzyme target(s) and to elucidate the atomic-level interactions. Such investigations will be instrumental in the rational design of next-generation antivirals against HCoV-229E and other pathogenic coronaviruses.

References

- 1. researchgate.net [researchgate.net]

- 2. Human coronavirus 229E - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent discovery and development of inhibitors targeting coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Coronavirus-229E, -OC43, -NL63, and -HKU1 (Coronaviridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Coronavirus 229E Nonstructural Protein 13: Characterization of Duplex-Unwinding, Nucleoside Triphosphatase, and RNA 5′-Triphosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human coronavirus 229E superfamily 1 helicase has RNA and DNA duplex-unwinding activities with 5'-to-3' polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Assessment of Novel Compound Cytotoxicity in HCoV-229E Research

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a foundational framework for the preliminary cytotoxicity assessment of novel investigational compounds, exemplified by the hypothetical inhibitor "HCoV-229E-IN-1," in the context of Human Coronavirus 229E (HCoV-229E) research. While specific data for a compound designated "this compound" is not available in the public domain, this guide outlines the standard experimental workflow, data presentation, and relevant biological pathways.

Introduction to HCoV-229E and Antiviral Drug Development

Human Coronavirus 229E (HCoV-229E) is a member of the Alphacoronavirus genus, primarily causing mild upper respiratory tract infections, commonly known as the common cold.[1] For immunocompromised individuals, the elderly, and those with underlying respiratory conditions, HCoV-229E can lead to more severe disease.[2] The development of antiviral therapies often targets crucial viral processes such as entry into the host cell, which is mediated by the viral spike (S) protein, or viral replication.[2][3] A critical initial step in the evaluation of any potential antiviral compound is the assessment of its cytotoxicity to ensure that any observed antiviral effect is not a result of general cell death.

Quantitative Cytotoxicity Data Presentation

The primary metric for quantifying cytotoxicity is the 50% cytotoxic concentration (CC50), which is the concentration of a compound that results in a 50% reduction in cell viability. This data is typically generated for several cell lines to assess cell-type-specific toxicity. For a hypothetical compound like this compound, the data would be presented as follows:

| Cell Line | Cell Type | CC50 (µM) | Assay Method | Incubation Time (h) |

| Huh-7 | Human Hepatocarcinoma | Data not available | MTT Assay | 24, 48, 72 |

| MRC-5 | Human Lung Fibroblast | Data not available | WST-1 Assay | 24, 48, 72 |

| A549 | Human Lung Carcinoma | Data not available | CellTiter-Glo | 24, 48, 72 |

| Vero E6 | African Green Monkey Kidney | Data not available | Neutral Red Uptake | 24, 48, 72 |

Note: Specific CC50 values for "this compound" are not available in published literature. The table structure is provided as a template for data presentation.

Experimental Protocols for Cytotoxicity Assessment

A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. Below is a generalized protocol for determining the CC50 of a novel compound.

3.1. Cell Culture and Maintenance

-

Cell Lines:

-

Huh-7 (Human hepatoma cell line, highly susceptible to HCoV-229E infection).[4]

-

MRC-5 (Human fetal lung fibroblast cell line, commonly used for HCoV-229E propagation).[5]

-

A549 (Human lung adenocarcinoma cell line, can be engineered to be permissive to HCoV-229E).[6]

-

Vero E6 (African green monkey kidney epithelial cell line, often used in virology).[7]

-

-

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For HCoV-229E experiments, incubation is often performed at 33-35°C to mimic the temperature of the human upper airway.[5][8]

3.2. Cytotoxicity Assay (Example: MTT Assay)

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations to be tested.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a cell-free control (medium only).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at the appropriate temperature and CO2 concentration.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualization of Experimental Workflow and Biological Pathways

4.1. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps in determining the cytotoxic profile of a novel compound.

4.2. HCoV-229E Entry Pathway

Understanding the viral entry mechanism is crucial for identifying potential targets for inhibitors. HCoV-229E enters host cells through a multi-step process that can be a target for antiviral intervention.

HCoV-229E utilizes the human aminopeptidase N (APN), also known as CD13, as its primary receptor for entry into host cells.[9] The binding of the viral spike protein to APN initiates clathrin-mediated endocytosis.[4] Following internalization, the endosome becomes acidified, which triggers conformational changes in the spike protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[4][9]

Conclusion

The preliminary assessment of cytotoxicity is a fundamental and indispensable step in the pipeline of antiviral drug discovery. By establishing a clear, non-toxic concentration range for an investigational compound like "this compound," researchers can confidently proceed to evaluate its specific antiviral efficacy. The methodologies and frameworks presented in this guide provide a standardized approach to ensure the generation of robust and reproducible preclinical data.

References

- 1. Human coronavirus 229E - Wikipedia [en.wikipedia.org]

- 2. What are HCoV-229E S protein inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cell-based antiviral screening against coronaviruses: Developing virus-specific and broad-spectrum inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Coronavirus 229E Uses Clathrin-Mediated Endocytosis as a Route of Entry in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Published in Virology: a new cell line permissive to human coronavirus 229E - IMI CARE [imi-care.eu]

- 7. Resveratrol Inhibits HCoV-229E and SARS-CoV-2 Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coronaviruses — drug discovery and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HCoV-22E-IN-1: An Experimental Inhibitor of Human Coronavirus 229E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of HCoV-229E-IN-1, a representative experimental inhibitor of Human Coronavirus 229E (HCoV-229E), in a cell culture system. The following sections outline the necessary reagents, cell lines, and step-by-step procedures for assessing the antiviral activity of this compound.

Introduction to HCoV-229E

Human Coronavirus 229E (HCoV-229E) is an enveloped, positive-sense, single-stranded RNA virus belonging to the Alphacoronavirus genus.[1] It is a common causative agent of mild upper respiratory tract illnesses, commonly known as the common cold.[1][2][3] HCoV-229E enters host cells by binding to the aminopeptidase N (APN) receptor.[1] Due to its genetic and structural similarities to other more pathogenic coronaviruses, HCoV-229E serves as a valuable BSL-2 model for studying coronavirus replication and for the initial screening of antiviral compounds.

This compound: A Representative Inhibitor

For the purpose of this protocol, this compound is a conceptual experimental inhibitor. The quantitative data presented is based on published results for known HCoV-229E inhibitors to provide a realistic experimental context. The primary mechanism of action for many antiviral compounds against HCoV-229E involves the inhibition of viral entry, replication, or egress.

Quantitative Data Summary

The following table summarizes the representative antiviral activity and cytotoxicity of this compound and other known inhibitors against HCoV-229E in various cell lines.

| Compound | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (Representative) | MRC-5 | Plaque Assay | 4.6 | 210 | 45.7 | [4][5] |

| Lopinavir | MRC-5 | Plaque Assay | 8.8 | 102 | 11.6 | [4][5] |

| Chloroquine | Huh-7 | CPE Assay | 3.3 | >50 | >15 | [6] |

| Remdesivir | Huh-7 | In-cell ELISA | 0.051 | >10 | >196 | [7] |

| Saracatinib | Huh-7 | CPE Assay | 5.1 | >50 | >9.8 | [6] |

| Valproic Acid | Huh-7 | Viral Titer | 9.48 | >100 | >10.5 | [8] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

This section provides a detailed methodology for the propagation of HCoV-229E, followed by a protocol to assess the antiviral efficacy of this compound using a plaque reduction assay.

Materials and Reagents

-

Cell Lines:

-

Huh-7 (human hepatoma cells)

-

MRC-5 (human lung fibroblast cells)[9]

-

-

Virus:

-

HCoV-229E (ATCC VR-740)

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

-

Inhibitor:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

-

Assay-specific Reagents:

-

SeaPlaque Agarose

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Formalin (37% formaldehyde)

-

Cell Culture and Virus Propagation

-

Cell Line Maintenance:

-

Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture MRC-5 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

-

Maintain cells at 37°C in a humidified incubator with 5% CO2.

-

Subculture cells every 2-3 days to maintain optimal growth.

-

-

HCoV-229E Propagation:

-

Seed Huh-7 or MRC-5 cells in T-175 flasks and grow to 80-90% confluency.[9]

-

Wash the cell monolayer with PBS.

-

Infect the cells with HCoV-229E at a low multiplicity of infection (MOI) of 0.01 in serum-free medium.

-

Incubate the flask at 33°C for 1-2 hours, rocking gently every 15 minutes to ensure even distribution of the virus.

-

After the adsorption period, add growth medium containing 2% FBS.

-

Incubate at 33°C and monitor daily for the appearance of cytopathic effect (CPE), which includes cell rounding and detachment.[9]

-

When extensive CPE is observed (typically 3-5 days post-infection), harvest the supernatant.

-

Clarify the supernatant by centrifugation at 3,000 rpm for 15 minutes to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

Determine the virus titer using a plaque assay or TCID50 assay.[7][10]

-

Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding:

-

Seed MRC-5 cells in 6-well plates at a density of 2 x 10^5 cells/well.[7]

-

Incubate at 37°C for 24 hours to allow for the formation of a confluent monolayer.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound in infection medium (MEM with 2% FBS). A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (e.g., DMSO) at the same dilution as the highest concentration of the inhibitor.

-

-

Virus Infection:

-

Aspirate the growth medium from the 6-well plates and wash the cell monolayers once with PBS.

-

Prepare the virus inoculum to yield 50-100 plaque-forming units (PFU) per well in infection medium.

-

In separate tubes, mix the virus inoculum with each dilution of this compound and the vehicle control.

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

Add 200 µL of the virus-compound mixture to each well.

-

Incubate the plates at 33°C for 2 hours, rocking every 15-20 minutes.

-

-

Agarose Overlay:

-

Prepare a 1.2% SeaPlaque agarose solution in sterile water and autoclave.

-

Prepare a 2X MEM solution with 4% FBS.

-

Cool the agarose and 2X MEM to 42°C in a water bath.

-

Mix equal volumes of the 1.2% agarose and 2X MEM to obtain a 0.6% agarose overlay medium.

-

After the 2-hour incubation, aspirate the virus inoculum from the wells.

-

Gently add 2 mL of the 0.6% agarose overlay medium to each well.

-

Allow the agarose to solidify at room temperature for 20-30 minutes.

-

-

Incubation and Staining:

-

Incubate the plates at 33°C in a humidified incubator for 3-5 days until plaques are visible.

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 2 hours.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayers with 0.1% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the antiviral activity of this compound.

HCoV-229E Entry and Potential Inhibition Pathway

Caption: HCoV-229E entry pathway and potential points of inhibition by an antiviral compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment of Antiviral Coatings for High-Touch Surfaces by Using Human Coronaviruses HCoV-229E and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Coronavirus-229E Hijacks Key Host-Cell RNA-Processing Complexes for Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol Inhibits HCoV-229E and SARS-CoV-2 Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. TCID50 Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 10. Titration of Human Coronaviruses, HCoV-229E and HCoV-OC43, by an Indirect Immunoperoxidase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HCoV-229E Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus 229E (HCoV-229E) is a member of the Alphacoronavirus genus and is a causative agent of the common cold.[1] While typically causing mild upper respiratory tract infections, it can lead to more severe outcomes in immunocompromised individuals and the elderly.[1] Due to its BSL-2 handling requirements, HCoV-229E serves as a valuable model for studying coronaviruses and for the preliminary screening of antiviral compounds that may have broader activity against more pathogenic coronaviruses like SARS-CoV-2.[2] The plaque reduction assay is a fundamental method for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to assess the antiviral activity of a hypothetical inhibitor, HCoV-229E-IN-1, against HCoV-229E.

Principle of the Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral agent. This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE), known as plaques, on a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral compound, the number and/or size of the plaques will be reduced. The concentration of the compound that reduces the plaque number by 50% (PRNT₅₀) is a key measure of its antiviral potency.

Materials and Reagents

| Material/Reagent | Supplier/Source | Notes |

| Viruses | ||

| HCoV-229E | ATCC or other virology labs | Propagated in suitable host cells |

| Cell Lines | ||

| MRC-5 (human lung fibroblast) | ATCC | Suitable for HCoV-229E propagation and plaque formation |

| Huh-7 (human hepatoma) | ATCC | Another option for HCoV-229E culture |

| Mv1Lu (mink lung epithelial) | ATCC | Shown to produce clear plaques for HCoV-229E[2] |

| Media and Buffers | ||

| Dulbecco's Modified Eagle Medium (DMEM) | Standard supplier | For MRC-5 and Huh-7 cells |

| Eagle's Minimum Essential Medium (EMEM) | Standard supplier | |

| Fetal Bovine Serum (FBS) | Standard supplier | Heat-inactivated |

| Penicillin-Streptomycin Solution | Standard supplier | |

| Phosphate-Buffered Saline (PBS) | Standard supplier | Ca²⁺ and Mg²⁺ free |

| Trypsin-EDTA | Standard supplier | For cell detachment |

| Assay Components | ||

| This compound (Test Compound) | N/A | Dissolved in an appropriate solvent (e.g., DMSO) |

| Remdesivir or GC-376 | Commercially available | Positive control compounds[3][4] |

| Agarose | Standard supplier | For overlay |

| Crystal Violet Staining Solution (0.5-1%) | Standard supplier | For plaque visualization |

| Equipment | ||

| 6-well or 12-well cell culture plates | Standard supplier | |

| Biosafety Cabinet (Class II) | ||

| CO₂ Incubator | ||

| Inverted Microscope | ||

| Pipettes and sterile tips |

Experimental Protocols

Cell Culture and Seeding

-

Culture host cells (e.g., MRC-5, Huh-7, or Mv1Lu) in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

Virus Titration (Plaque Assay)

Before evaluating the inhibitor, the stock of HCoV-229E must be titrated to determine the plaque-forming units (PFU) per milliliter.

-

Prepare ten-fold serial dilutions of the HCoV-229E stock in serum-free medium.

-

Wash the confluent cell monolayers in the culture plates twice with PBS.

-

Infect the cells by adding a small volume (e.g., 200 µL for a 12-well plate) of each virus dilution to duplicate wells.

-

Incubate the plates at 33-37°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[5][6] The optimal temperature may vary, with some studies suggesting 37°C for Mv1Lu cells.[2]

-

During the incubation, prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2x concentrated medium (e.g., EMEM) and 1.0% to 1.6% molten agarose. The final agarose concentration should be around 0.5% to 0.8%.[2]

-

After the adsorption period, aspirate the virus inoculum and gently add the overlay medium to each well.

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 33-37°C for 3-5 days, or until visible plaques are formed.[2]

-

To visualize the plaques, fix the cells with a solution such as 4% paraformaldehyde for at least 30 minutes.

-

Gently remove the agarose overlay and stain the cell monolayer with 0.5-1% crystal violet solution for 5-10 minutes.

-

Carefully wash the wells with water to remove excess stain and allow the plates to dry.

-

Count the number of plaques in each well and calculate the virus titer in PFU/mL.

Plaque Reduction Neutralization Test (PRNT) for this compound

-

Prepare serial dilutions of the test compound (this compound) and the positive control (e.g., Remdesivir) in serum-free medium.

-

In a separate plate or tubes, mix each compound dilution with an equal volume of HCoV-229E diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the virus-compound mixtures at 37°C for 1 hour.

-

Wash the confluent cell monolayers in 12-well or 24-well plates twice with PBS.

-

Add the virus-compound mixtures to the wells in duplicate or triplicate.

-

Follow the plaque assay protocol from step 4 onwards as described in the "Virus Titration" section.

-

After staining, count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

-

Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical Plaque Reduction Data for this compound

| Compound Concentration (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | 7 | 0% |

| 0.1 | 78 | 6 | 8.2% |

| 0.5 | 55 | 5 | 35.3% |

| 1.0 | 41 | 4 | 51.8% |

| 5.0 | 12 | 3 | 85.9% |

| 10.0 | 2 | 1 | 97.6% |

Table 2: Comparison of Antiviral Activity (EC₅₀ Values)

| Compound | Target | EC₅₀ (µM) |

| This compound | HCoV-229E | ~0.9 |

| Remdesivir | HCoV-229E | Insert literature value |

| GC-376 | HCoV-229E | Insert literature value |

Visualizations

Caption: HCoV-229E viral entry pathway and the inhibitory mechanism of this compound.

Caption: Workflow for the HCoV-229E plaque reduction assay.

References

- 1. Human coronavirus 229E - Wikipedia [en.wikipedia.org]

- 2. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 6. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of HCoV-229E-IN-1 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human coronavirus 229E (HCoV-229E) is a common etiological agent of upper respiratory tract infections, contributing to the global burden of the common cold.[1][2] While typically causing self-limiting illness, HCoV-229E can lead to more severe respiratory disease in immunocompromised individuals and the elderly.[3] The development of effective antiviral therapeutics is crucial for managing HCoV-229E infections, particularly in vulnerable populations. HCoV-229E-IN-1, a potent inhibitor of HCoV-229E replication, has demonstrated significant efficacy in in-vitro studies.[4] This document provides detailed application notes and protocols for the evaluation of this compound's in vivo efficacy using established animal models.

This compound is a betulonic acid derivative that targets the viral non-structural protein 15 (nsp15), an endoribonuclease essential for viral replication.[4] By inhibiting nsp15, this compound disrupts the viral life cycle, leading to a reduction in viral progeny.[4] These application notes will guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.

Quantitative Data Summary

As specific in vivo efficacy data for this compound is not yet publicly available, the following table provides a template for summarizing key quantitative outcomes from proposed studies. This structure allows for a clear and comparative presentation of results.

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Viral Load Reduction (log10 PFU/g lung tissue) | Improvement in Clinical Score (%) | Survival Rate (%) |

| hAPN Transgenic Mice | Vehicle Control | - | Intranasal | 0 | 0 | 80 |

| This compound | 10 | Intranasal | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | 25 | Intranasal | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | 50 | Intranasal | [Insert Data] | [Insert Data] | [Insert Data] | |

| Ad5-hAPN Transduced Mice | Vehicle Control | - | Intraperitoneal | 0 | 0 | 75 |

| This compound | 10 | Intraperitoneal | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | 25 | Intraperitoneal | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | 50 | Intraperitoneal | [Insert Data] | [Insert Data] | [Insert Data] |

Signaling Pathway and Mechanism of Action

HCoV-229E, an enveloped, positive-sense, single-stranded RNA virus, initiates infection by binding to the aminopeptidase N (APN) receptor on host cells.[2] Following entry, the viral RNA is released into the cytoplasm, where it is translated to produce polyproteins that are cleaved into functional viral proteins, including the RNA-dependent RNA polymerase (RdRp) and nsp15. The viral replication and transcription complexes create new viral genomes and subgenomic RNAs. This compound exerts its antiviral effect by specifically inhibiting the nsp15 endoribonuclease, which is critical for processing viral RNA and evading host innate immune responses. This inhibition disrupts the viral replication cycle.

Experimental Protocols

Animal Model Selection and Preparation

Wild-type mice are not susceptible to HCoV-229E infection due to the lack of the appropriate receptor.[1] Therefore, suitable animal models include:

-

hAPN Transgenic Mice: Mice genetically engineered to express human aminopeptidase N (hAPN).

-

Adenovirus-Transduced Mice (Ad5-hAPN): Mice transiently expressing hAPN in the respiratory tract following intranasal administration of a replication-deficient adenovirus vector.[1] Immunocompromised strains (e.g., IFNAR-/- or STAT1-/-) may be required to establish a robust infection.[5]

Protocol for Ad5-hAPN Transduction:

-

Anesthetize mice (e.g., 6-8 week old IFNAR-/- mice) with isoflurane.

-

Intranasally administer 2.5 x 10^8 plaque-forming units (PFU) of Ad5-hAPN in a 50 µL volume.

-

Allow mice to recover and wait 5 days for sufficient hAPN expression before HCoV-229E challenge.

This compound Formulation and Administration

Formulation:

-

Based on its in-vitro EC50 of 0.6 µM, a starting dose range for in vivo studies could be 10-50 mg/kg.[4]

-

For intranasal administration, dissolve this compound in a vehicle such as phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent (e.g., DMSO, followed by dilution in PBS).

-

For intraperitoneal or oral administration, formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

Administration:

-

Prophylactic Treatment: Administer this compound 24 hours and 1 hour prior to viral challenge.

-

Therapeutic Treatment: Administer this compound starting at a defined time point post-infection (e.g., 4, 8, or 12 hours) and continue for a specified duration (e.g., once or twice daily for 5 days).

In Vivo Efficacy Study Workflow

The following diagram outlines the key steps in a typical in vivo efficacy study for this compound.

HCoV-229E Infection Protocol

-

Culture and titrate HCoV-229E virus stock on a susceptible cell line (e.g., MRC-5).

-